molecular formula C9H18N2O B2521960 3-(Tert-butylamino)-1-methylpyrrolidin-2-one CAS No. 2097864-53-2

3-(Tert-butylamino)-1-methylpyrrolidin-2-one

Cat. No.: B2521960
CAS No.: 2097864-53-2
M. Wt: 170.256
InChI Key: WUEOLGVEYNAGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butylamino)-1-methylpyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a tert-butylamino group and a methyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylamino)-1-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of tert-butylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. For example, the use of Cu(OTf)2 as a catalyst in the presence of di-tert-butyl dicarbonate and nitriles has been reported to produce N-tert-butyl amides efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and scalability. The use of zeolite catalysts for the direct amination of isobutylene is another method that can be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylamino)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Tert-butylamino)-1-methylpyrrolidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Tert-butylamino)-1-methylpyrrolidin-2-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical properties and reactivity. Its tert-butylamino group provides steric hindrance, influencing its interaction with other molecules and making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

3-(tert-butylamino)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,3)10-7-5-6-11(4)8(7)12/h7,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEOLGVEYNAGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1CCN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.